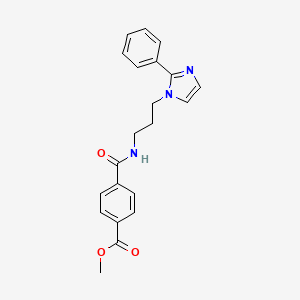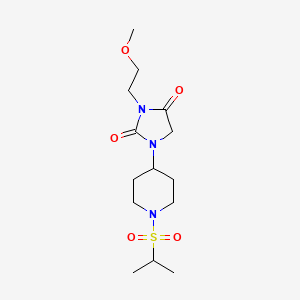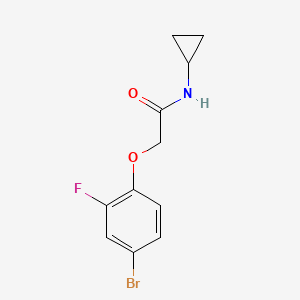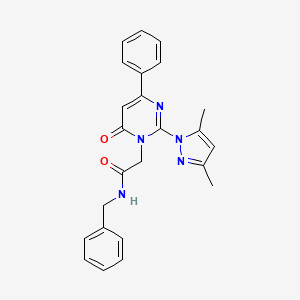![molecular formula C24H31N3O5S2 B2546255 5,5,7,7-tétraméthyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate de méthyle CAS No. 489471-17-2](/img/structure/B2546255.png)
5,5,7,7-tétraméthyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H31N3O5S2 and its molecular weight is 505.65. The purity is usually 95%.
BenchChem offers high-quality Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Stabilité des borates d'aryle: Les composés organoborés, y compris les borates d'aryle, sont des intermédiaires essentiels en synthèse organique. Leur grande stabilité, leur faible toxicité et leur réactivité contribuent à leur large utilisation dans la synthèse de médicaments et d'autres transformations chimiques .
- Transporteurs de médicaments: Les liaisons esters boriques sont utilisées pour construire des transporteurs de médicaments sensibles aux stimuli. Ces transporteurs peuvent charger des médicaments anticancéreux, de l'insuline et des gènes, en les libérant en fonction de signaux environnementaux tels que le pH, les niveaux de glucose et l'ATP .
- Dérivés de l'indole: La partie indole du composé est intéressante en raison de son potentiel biologique et clinique diversifié. Bien qu'il ne soit pas directement lié à la structure du composé, la compréhension des dérivés de l'indole peut fournir des informations sur ses applications plus larges .
- Cristallographie et analyses conformationnelles: La structure cristalline du composé a été caractérisée à l'aide de techniques telles que la RMN, l'IR, la MS et la diffraction des rayons X sur monocristal. La comparaison des valeurs expérimentales et calculées valide les informations structurelles .
- Voie de synthèse: Le composé peut être synthétisé à partir de l'acrylate de méthyle 3,3-diméthyle en plusieurs étapes, notamment la dihydroxylation asymétrique, la protection, des réactions de couplage et la cyclisation .
Synthèse organique et intermédiaires pharmaceutiques
Développement de médicaments et pharmacologie
Applications biologiques et cliniques
Chimie computationnelle et propriétés moléculaires
Cytotoxicité et chimie médicinale
Stabilité chimique et écart énergétique
Propriétés
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S2/c1-23(2)14-17-18(22(29)32-5)21(33-19(17)24(3,4)26-23)25-20(28)15-8-10-16(11-9-15)34(30,31)27-12-6-7-13-27/h8-11,26H,6-7,12-14H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNVAVBUZBBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)

![2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol](/img/structure/B2546179.png)
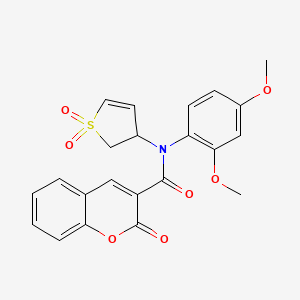
![N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2546186.png)
![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)
![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)
